molecular formula C17H30N2 B5776623 N-(2-adamantyl)-1-ethylpiperidin-4-amine

N-(2-adamantyl)-1-ethylpiperidin-4-amine

Cat. No.: B5776623
M. Wt: 262.4 g/mol
InChI Key: KAGHRADOFBDWMM-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-1-ethylpiperidin-4-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high symmetry and remarkable stability. The incorporation of the adamantane moiety into various chemical structures has led to the development of compounds with unique properties and applications in medicinal chemistry, drug delivery systems, and surface recognition studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-1-ethylpiperidin-4-amine typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often relies on large-scale chemical processes that ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-adamantyl)-1-ethylpiperidin-4-amine include other adamantane derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, which combine the adamantane moiety with a piperidine ring. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-adamantyl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-18H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHRADOFBDWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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